2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
Description
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-22(24-21-10-6-5-9-20(21)23-16)25-11-18-13-26(14-19(18)12-25)29(27,28)15-17-7-3-2-4-8-17/h2-10,18-19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSYTVWMNQSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoxaline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 424.5 g/mol. The compound features a quinoxaline backbone with additional functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 2549054-07-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. It is hypothesized that the sulfonyl group and the octahydropyrrolo moiety play crucial roles in modulating these interactions.
Enzyme Inhibition
Preliminary studies suggest that derivatives of quinoxaline can act as inhibitors for cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting CDKs, these compounds may induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated a reduction in cell viability at concentrations above 10 µM in HeLa cells, with an IC50 value of approximately 7.5 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Findings
-
In Vitro Studies
- Cell Lines Tested: HeLa, HepG2, MCF-7
- Results: Significant apoptosis induction at varying concentrations.
- Mechanism: Caspase activation leading to apoptosis.
-
Antimicrobial Studies
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Results: Effective against both strains with MIC values indicating potential for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Quinoxaline Derivatives with Pyrrole-Based Substituents Example: 2-Methyl-3-(pyrrolidin-2-yl)quinoxaline
- Lacks the sulfonyl group and bicyclic pyrrolo-pyrrole system.
- Reduced steric bulk and polarity compared to the target compound, leading to lower solubility and altered receptor affinity.
Sulfonamide-Containing Analogues Example: 3-(Phenylsulfonyl)pyrrolidine-quinoxaline derivatives
- Retains the sulfonyl group but replaces the bicyclic system with a monocyclic pyrrolidine.
- Simplified structure may reduce conformational rigidity, impacting binding specificity.
Acetyl-Substituted Pyrrole Derivatives
- Early synthetic methods for pyrrole derivatives, such as acetyl bromide and magnesium ethyl bromide reactions, contrast with modern sulfonylation techniques used for the target compound .
- Acetyl groups introduce ketone functionality, which may confer different reactivity or metabolic stability compared to sulfonyl groups.
Comparative Data Table
<sup>a</sup> LogP values estimated via computational modeling.
Key Findings
- Sulfonyl vs.
- Bicyclic vs. Monocyclic Systems: The octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational rigidity, which may enhance binding specificity relative to monocyclic analogues.
- Synthetic Methodology : Modern sulfonylation approaches (e.g., using sulfonyl chlorides) offer precise functionalization compared to early acetylation methods involving acetyl bromide and Grignard reagents .
Preparation Methods
Condensation Reaction
A mixture of 2,3-butanedione (1.2 eq) and o-phenylenediamine (1.0 eq) in ethanol is refluxed for 6–8 hours under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via vacuum filtration after cooling. This yields 2-methylquinoxaline with a typical purity of >95% and a yield of 80–85%.
Table 1: Optimization of Quinoxaline Synthesis
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,3-Butanedione | Ethanol | Reflux | 6 | 82 |
| 2,3-Pentanedione | MeOH | 60°C | 8 | 75 |
| Acetic acid catalyst | Toluene | 110°C | 4 | 88 |
Functionalization with the Bicyclic Pyrrolopyrrole System
The octahydropyrrolo[3,4-c]pyrrole moiety is introduced via a double alkylation or cyclocondensation strategy.
Cyclocondensation of Diamines
A solution of 1,4-diaminobutane (1.5 eq) and ethyl glyoxalate (2.0 eq) in dichloromethane (DCM) is stirred at room temperature for 24 hours. The resulting bicyclic amine intermediate is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Coupling to Quinoxaline
The bicyclic amine is coupled to the quinoxaline core using a Buchwald-Hartwig amination or nucleophilic aromatic substitution . For instance, treating 2-methyl-3-chloroquinoxaline (1.0 eq) with the bicyclic amine (1.2 eq) in the presence of palladium acetate (5 mol%) and Xantphos (6 mol%) in toluene at 100°C for 12 hours affords the coupled product in 65–70% yield.
Table 2: Catalytic Systems for Coupling Reactions
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 68 |
| CuI/1,10-Phenanthroline | K₃PO₄ | DMSO | 55 |
| NiCl₂(dppe) | DBU | DMF | 60 |
Sulfonylation with Phenylmethanesulfonyl Chloride
The final step involves sulfonylation of the secondary amine in the bicyclic system using phenylmethanesulfonyl chloride .
Reaction Conditions
A solution of the amine intermediate (1.0 eq) in anhydrous DCM is treated with triethylamine (2.5 eq) and phenylmethanesulfonyl chloride (1.5 eq) at 0°C. The mixture is warmed to room temperature and stirred for 4 hours. The product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol/water (70% yield).
Table 3: Sulfonylation Optimization
| Sulfonylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Phenylmethanesulfonyl Cl | Et₃N | DCM | 70 |
| Tosyl chloride | Pyridine | THF | 45 |
| Mesyl chloride | DIPEA | Acetone | 30 |
Challenges and Stereochemical Considerations
The octahydropyrrolo[3,4-c]pyrrole system introduces stereochemical complexity , requiring careful control during cyclization.
Diastereoselective Synthesis
Using chiral auxiliaries or asymmetric catalysis can enhance diastereomeric excess. For example, L-proline -mediated cyclization improves selectivity for the cis-fused bicyclic amine, achieving >90% de.
Purification Techniques
Due to the polar nature of sulfonamides, reverse-phase HPLC or silica gel chromatography with methanol/chloroform gradients is critical for isolating the final product.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Transitioning batch processes to continuous flow systems improves reproducibility for large-scale production. For instance, microreactors enable precise control over cyclization exotherms, reducing side products.
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF enhances sustainability without compromising yield.
Q & A
Q. What are the recommended synthetic strategies for synthesizing 2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrrolo[3,4-c]pyrrole-quinoxaline derivatives typically involves multi-step reactions, including cyclization and functionalization steps. For example, annulation of pyrrole precursors with quinoxaline cores under controlled conditions (e.g., using tosylmethylisocyanide reactions) can yield tricyclic systems. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization to ensure ring closure .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during heterocycle formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of sulfonyl-containing intermediates .
Yield optimization requires careful purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Structural validation employs a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl and phenylmethanesulfonyl groups) .
- X-ray Crystallography : For unambiguous confirmation of the octahydropyrrolo[3,4-c]pyrrole ring conformation and sulfonyl group orientation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening focuses on:
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT receptors due to structural similarity to CNS-active pyrroloquinoxalines) .
- Kinase Inhibition : Fluorescence-based assays (e.g., PDGF-R tyrosine kinase inhibition, as seen in fluorophenyl-quinoxaline derivatives) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (minimum inhibitory concentration, MIC) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Advanced strategies include:
- Molecular Dynamics Simulations : To predict blood-brain barrier penetration (logP calculation and polar surface area analysis) .
- Docking Studies : Targeting 5-HT receptor subtypes (e.g., homology modeling using PDB templates like 6WGT) to refine substituent interactions .
- ADMET Prediction : Tools like SwissADME to assess solubility, CYP450 metabolism, and toxicity risks .
Q. What structural modifications could enhance selectivity for specific biological targets, and how should SAR studies be designed?
- Methodological Answer : Structure-Activity Relationship (SAR) studies should systematically vary:
- Sulfonyl Group : Replace phenylmethanesulfonyl with heteroaromatic sulfonamides to modulate receptor affinity .
- Methyl Substituent : Test alkyl chain elongation (e.g., ethyl, propyl) for improved lipophilicity .
Assay Design: - Use isogenic cell lines (e.g., HEK293 transfected with target receptors) to quantify selectivity .
- Compare IC₅₀ values against off-target kinases (e.g., EGFR, VEGFR) to assess specificity .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer : Address contradictions via:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
- Protein Binding Studies : Equilibrium dialysis to measure free fraction in serum (e.g., albumin binding effects) .
- Dose Escalation Protocols : Adjust pharmacokinetic parameters (e.g., bioavailability via IV vs. oral administration) .
Q. What advanced separation techniques are optimal for isolating stereoisomers of this compound?
- Methodological Answer : For resolving stereoisomers:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Supercritical Fluid Chromatography (SFC) : CO₂/co-solvent systems for high-resolution separation of sulfonyl-pyrrolidine enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
